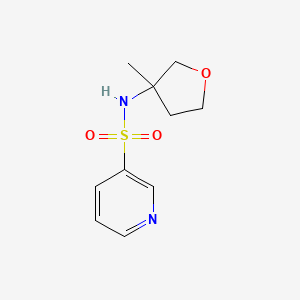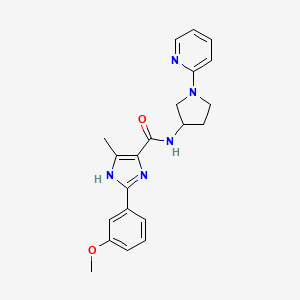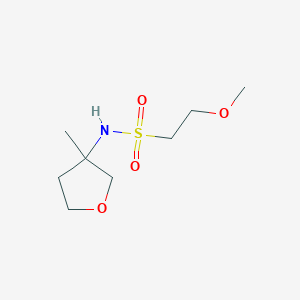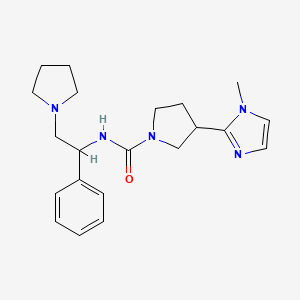![molecular formula C20H21FN6O B7152769 1-[2-(2-Cyclopropylpyrimidin-5-yl)ethyl]-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea](/img/structure/B7152769.png)
1-[2-(2-Cyclopropylpyrimidin-5-yl)ethyl]-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Cyclopropylpyrimidin-5-yl)ethyl]-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea is a complex organic compound that features a unique combination of cyclopropylpyrimidine, fluoro-imidazole, and urea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Cyclopropylpyrimidin-5-yl)ethyl]-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclopropylpyrimidine Moiety: This can be achieved through cyclization reactions involving appropriate pyrimidine precursors.
Introduction of the Fluoro-Imidazole Group: This step often involves nucleophilic substitution reactions where a fluoro group is introduced into an imidazole ring.
Coupling with Urea: The final step involves coupling the cyclopropylpyrimidine and fluoro-imidazole intermediates with urea under suitable conditions, such as the use of coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Cyclopropylpyrimidin-5-yl)ethyl]-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluoro-imidazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound could be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biological Studies: It may be used as a probe to study biological pathways involving pyrimidine and imidazole derivatives.
Materials Science: The unique structural features of the compound could make it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(2-Cyclopropylpyrimidin-5-yl)ethyl]-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like imatinib and dasatinib, which are used in cancer therapy.
Imidazole Derivatives: Compounds such as ketoconazole and miconazole, which are antifungal agents.
Uniqueness
1-[2-(2-Cyclopropylpyrimidin-5-yl)ethyl]-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea is unique due to its combination of cyclopropylpyrimidine and fluoro-imidazole moieties, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c21-17-9-14(1-4-18(17)27-8-7-22-13-27)10-26-20(28)23-6-5-15-11-24-19(25-12-15)16-2-3-16/h1,4,7-9,11-13,16H,2-3,5-6,10H2,(H2,23,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPZKEOKESJOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=N2)CCNC(=O)NCC3=CC(=C(C=C3)N4C=CN=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-Cyclopentyl-1,4-diazepan-1-yl)-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B7152689.png)



![3-[4-[(3,5-Diethyl-1-methylpyrazol-4-yl)methylamino]phenyl]-3-ethylpiperidine-2,6-dione](/img/structure/B7152718.png)
![3-(1-methylimidazol-2-yl)-N-[2-(2-methylpropanoylamino)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7152721.png)
![N-[(2-imidazol-1-ylphenyl)methyl]-3-(1-methylpiperidin-4-yl)pyrrolidine-1-carboxamide](/img/structure/B7152731.png)
![N-[1-(2-fluorophenyl)propan-2-yl]-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7152747.png)

![2-(4-Chlorophenoxy)-1-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7152757.png)
![1-[2-(7-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-2-oxoethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7152762.png)
![(2-Cyclopropyl-1,3-thiazol-4-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B7152765.png)
![N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7152766.png)
![1-benzoyl-N-[1-(oxolan-2-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B7152779.png)
